3-Chloro-6-(3-methylphenyl)-4-(trifluoromethyl)pyridazine
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Overview
Description
3-Chloro-6-(3-methylphenyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a chloro group, a methylphenyl group, and a trifluoromethyl group attached to the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(3-methylphenyl)-4-(trifluoromethyl)pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chloropyridazine with 3-methylphenylboronic acid and trifluoromethyl iodide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(3-methylphenyl)-4-(trifluoromethyl)pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
3-Chloro-6-(3-methylphenyl)-4-(trifluoromethyl)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(3-methylphenyl)-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(3-methylphenyl)pyridazine
- 4-(Trifluoromethyl)-6-(3-methylphenyl)pyridazine
- 3-Chloro-4-(trifluoromethyl)pyridazine
Uniqueness
3-Chloro-6-(3-methylphenyl)-4-(trifluoromethyl)pyridazine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both a chloro and a trifluoromethyl group on the pyridazine ring enhances its reactivity and potential for diverse applications compared to similar compounds.
Biological Activity
3-Chloro-6-(3-methylphenyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound notable for its diverse biological activities. Characterized by a pyridazine ring with a chloro substituent, a 3-methylphenyl group, and a trifluoromethyl group, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.
Chemical Structure and Properties
The molecular formula of this compound is C12H10ClF3N2, with a molecular weight of approximately 272.65 g/mol. The trifluoromethyl group significantly enhances the compound's lipophilicity and stability, which are critical for its biological activity and pharmacokinetic properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves interaction with cellular targets that are crucial for bacterial viability, potentially inhibiting key enzymes or pathways essential for bacterial growth and reproduction .
Table 1: Antimicrobial Activity Against MRSA
Compound | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
This compound | 15 | 32 |
Control (Vancomycin) | 25 | 8 |
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Preliminary studies suggest that compounds with similar structures can modulate inflammatory responses by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process. The presence of the trifluoromethyl group may enhance these effects by improving the compound's interaction with target enzymes .
Table 2: COX Inhibition Activity
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 0.29 | >100 |
Celecoxib | 0.01 | N/A |
Case Studies
- Study on MRSA Resistance : A study investigated the effects of various concentrations of this compound on MRSA strains. Results showed a dose-dependent inhibition of bacterial growth, indicating its potential as a therapeutic agent against resistant strains .
- Inflammatory Response Modulation : Another research effort focused on the anti-inflammatory properties of this compound using an animal model of induced inflammation. The results indicated significant reductions in edema and inflammatory markers, suggesting that it could serve as a lead compound for developing new anti-inflammatory drugs .
The biological activity of this compound is hypothesized to result from its ability to penetrate cell membranes effectively due to its lipophilic nature. Once inside the cell, it may interact with various molecular targets, including enzymes involved in metabolic pathways crucial for cell survival and proliferation .
Properties
IUPAC Name |
3-chloro-6-(3-methylphenyl)-4-(trifluoromethyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2/c1-7-3-2-4-8(5-7)10-6-9(12(14,15)16)11(13)18-17-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQPXSIOUQOLHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(C(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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